

# Physical and chemical properties of Bromobis(methylthio)borane

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Compound of Interest

Compound Name: Bromobis(methylthio)borane

Cat. No.: B15478879

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# Bromobis(methylthio)borane: An In-depth Technical Guide

An Overview of a Sparsely Documented Boron Compound

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's physical and chemical properties is paramount. This technical guide addresses **Bromobis(methylthio)borane**, a compound for which publicly available data is notably limited. While a comprehensive experimental profile is not available in existing literature, this document consolidates the known information and provides a theoretical framework for its anticipated characteristics based on fundamental chemical principles.

## **Core Compound Identification**

A crucial first step in characterizing any chemical entity is to establish its fundamental identifiers. For **Bromobis(methylthio)borane**, the following information has been confirmed:

Identifier	Value
CAS Registry Number	29877-98-3
Molecular Formula	C <sub>2</sub> H <sub>6</sub> BBrS <sub>2</sub>
Molecular Weight	184.914 g/mol [1]



## **Tabulated Physical and Chemical Properties**

A comprehensive search of scientific databases and literature reveals a significant gap in the experimental data for the physical and chemical properties of **Bromobis(methylthio)borane**. Quantitative values for key parameters such as boiling point, melting point, density, and solubility have not been reported.

In the absence of experimental data, a qualitative prediction of its properties can be inferred from its constituent functional groups: a boron center, a bromine atom, and two methylthio (-SCH<sub>3</sub>) groups.

Predicted Properties (Theoretical):



Property	Predicted Characteristic	Rationale
Physical State	Likely a liquid at room temperature.	Borane adducts with organic sulfides are often liquids above 0°C.
Boiling Point	Expected to be relatively high.	The presence of a polarizable bromine atom and sulfur atoms would lead to stronger intermolecular forces than in simple boranes.
Solubility	Likely soluble in non-polar organic solvents.	The methyl groups and the overall molecular structure suggest an affinity for organic solvents.
Stability	Potentially sensitive to moisture and air.	The boron-sulfur and boron- bromine bonds are susceptible to hydrolysis. Boranes, in general, can be reactive towards oxygen.
Reactivity	The boron atom is expected to be a Lewis acid.	The electron-deficient nature of the boron atom makes it susceptible to attack by nucleophiles. The bromine atom can act as a leaving group in substitution reactions.

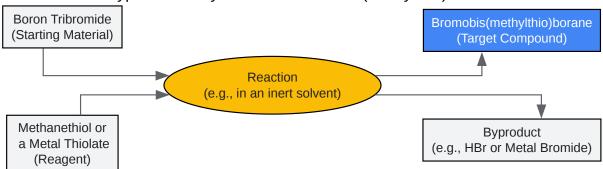
## **Experimental Protocols**

Detailed experimental protocols for the synthesis, purification, and analysis of **Bromobis(methylthio)borane** are not available in the reviewed literature. General synthetic strategies for analogous thioboranes often involve the reaction of a boron halide with a thiol or a metal thiolate.

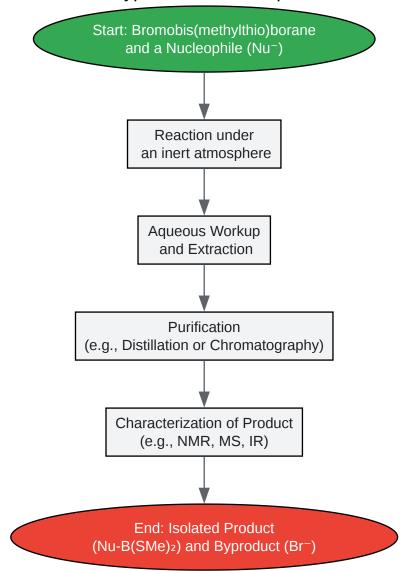
A potential, though unverified, synthetic approach is visualized in the logical relationship diagram below.



### Hypothetical Synthesis of Bromobis(methylthio)borane



### Workflow for a Hypothetical Nucleophilic Substitution



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## References

- 1. A redox-active diborane platform performs C(sp3)—H activation and nucleophilic substitution reactions PMC [pmc.ncbi.nlm.nih.gov]
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